molecular formula C24H34O7 B1262102 Macfarlandin E

Macfarlandin E

Cat. No. B1262102
M. Wt: 434.5 g/mol
InChI Key: BPRCBAVNJUVNFL-PNOPMVMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macfarlandin E is a natural product found in Dysidea, Felimida norrisi, and Felimida macfarlandi with data available.

Scientific Research Applications

  • Golgi-Modifying Properties : Macfarlandin E (MacE) has been identified as a compound inducing a novel morphological change in Golgi structure. This change is characterized by ribbon fragmentation while maintaining the Golgi fragments in the pericentriolar region. This unique modification of the Golgi apparatus could have implications for understanding cellular processes and developing targeted therapies (Schnermann et al., 2010).

  • Synthesis and Chemical Reactivity : Research efforts have focused on the synthesis of Macfarlandin E and its analogs. These efforts are significant in understanding the chemical properties and potential applications of Macfarlandin E in various scientific fields. The synthetic approaches could facilitate further pharmacological studies and the development of new therapeutics (Schnermann et al., 2010; 2012).

  • Pharmacological Potential : While the specific pharmacological applications of Macfarlandin E have not been extensively explored, the compound's unique effects on the Golgi apparatus suggest potential in areas such as cellular biology and pharmacology. Further research could elucidate its role in cellular processes and its therapeutic potential (Schnermann et al., 2011).

  • Antimicrobial Activity : Macfarlandin E is part of a class of compounds known for their antimicrobial properties. While Macfarlandin E itself has not been specifically identified for this property, related compounds have shown effectiveness against pathogens like Mycobacterium tuberculosis. This suggests a potential avenue for exploring Macfarlandin E’s antimicrobial applications (de Oliveira et al., 2020).

properties

Product Name

Macfarlandin E

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

[(1S,4S,5S,6S,8R)-8-[(1R,3aR,8aS)-1,4,4-trimethyl-8-methylidene-3,3a,5,6,7,8a-hexahydro-2H-azulen-1-yl]-6-acetyloxy-3-oxo-2,7-dioxabicyclo[3.2.1]octan-4-yl] acetate

InChI

InChI=1S/C24H34O7/c1-12-8-7-10-23(4,5)15-9-11-24(6,17(12)15)18-16-19(28-13(2)25)20(27)30-22(18)31-21(16)29-14(3)26/h15-19,21-22H,1,7-11H2,2-6H3/t15-,16+,17-,18+,19+,21-,22-,24-/m1/s1

InChI Key

BPRCBAVNJUVNFL-PNOPMVMRSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@@H]([C@@H](O[C@H]2OC(=O)C)OC1=O)[C@@]3(CC[C@@H]4[C@H]3C(=C)CCCC4(C)C)C

Canonical SMILES

CC(=O)OC1C2C(C(OC2OC(=O)C)OC1=O)C3(CCC4C3C(=C)CCCC4(C)C)C

synonyms

macfarlandin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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